molecular formula C11H11N3 B13680069 2-Naphthylguanidine CAS No. 54-81-9

2-Naphthylguanidine

Cat. No.: B13680069
CAS No.: 54-81-9
M. Wt: 185.22 g/mol
InChI Key: SGKHROGKIKKECN-UHFFFAOYSA-N
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Description

2-Naphthylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a naphthalene ring attached to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylguanidine typically involves the reaction of 2-naphthylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylguanidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.

    Substitution: Substitution reactions often involve the replacement of the guanidine group with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthylguanidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

2-Naphthylguanidine can be compared with other similar compounds such as:

    1-Naphthylguanidine: Similar structure but with the guanidine group attached to the 1-position of the naphthalene ring.

    Phenylguanidine: Contains a phenyl group instead of a naphthyl group.

    Benzylguanidine: Contains a benzyl group instead of a naphthyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthalene ring provides a rigid and planar structure, making it suitable for interactions with various molecular targets. Additionally, the presence of the guanidine group enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications in research and industry.

Properties

CAS No.

54-81-9

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-naphthalen-2-ylguanidine

InChI

InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14)

InChI Key

SGKHROGKIKKECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(N)N

Origin of Product

United States

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